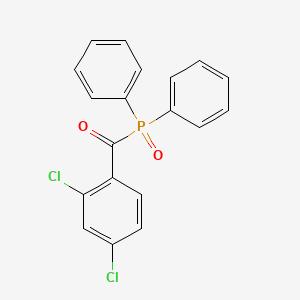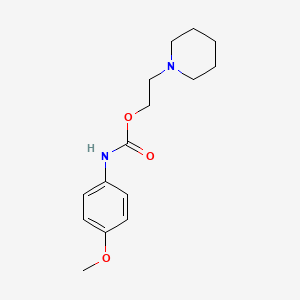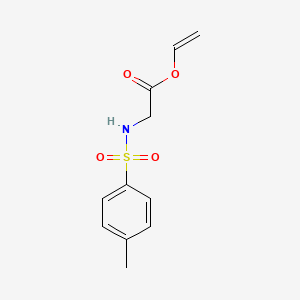
3-(2-Phenylethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenylethyl)quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and are commonly found in various natural products and synthetic compounds. The structure of this compound consists of a quinoline core with a phenylethyl group attached to the third position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)quinoline can be achieved through several methods. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinolines. In this method, aniline and glycerol are heated in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . Another method involves the Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Skraup synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum production while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Phenylethyl)quinoline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated or nitro-substituted quinolines.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Phenylethyl)quinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2-Phenylethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antibacterial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound of 3-(2-Phenylethyl)quinoline, known for its antimalarial properties.
Isoquinoline: A structural isomer of quinoline with similar chemical properties but different biological activities.
Phenylethylamine: A compound with a similar phenylethyl group but lacking the quinoline core.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Eigenschaften
| 80998-89-6 | |
Molekularformel |
C17H15N |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
3-(2-phenylethyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-2-6-14(7-3-1)10-11-15-12-16-8-4-5-9-17(16)18-13-15/h1-9,12-13H,10-11H2 |
InChI-Schlüssel |
ORHCROWAKYYRTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


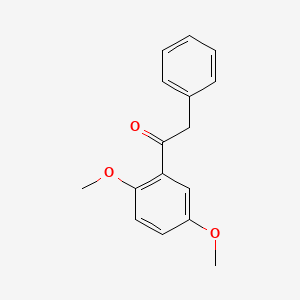

![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
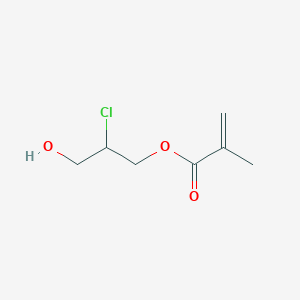
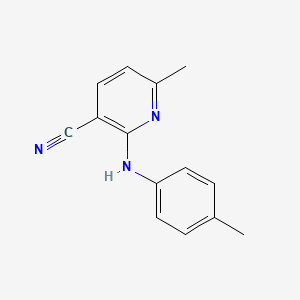
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)
